N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine
Description
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a difluorophenyl group, and a tert-butyltetrazole moiety
Properties
IUPAC Name |
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2N5/c1-17(2,3)25-23-16(22-24-25)12-21-18(9-5-4-6-10-18)14-8-7-13(19)11-15(14)20/h7-8,11,21H,4-6,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWBOURCUCUFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNC2(CCCCC2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the difluorophenyl group. The tert-butyltetrazole moiety is then attached through a series of reactions that may include nucleophilic substitution and cyclization. Common reagents used in these reactions include halogenated cyclohexanes, difluorobenzene derivatives, and azide compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-difluorophenyl)cyclohexan-1-amine: shares structural similarities with other tetrazole-containing compounds and difluorophenyl derivatives.
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-dichlorophenyl)cyclohexan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
N-[(2-tert-butyltetrazol-5-yl)methyl]-1-(2,4-dimethylphenyl)cyclohexan-1-amine: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl group and the tert-butyltetrazole moiety can enhance its stability, reactivity, and potential interactions with biological targets.
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